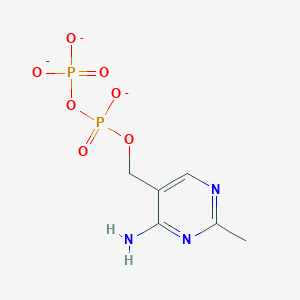
4-Amino-2-methyl-5-(diphosphooxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methyl-5-diphosphonatooxymethylpyrimidine(3-) is trianion of 4-amino-2-methyl-5-diphosphooxymethylpyrimidine arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-amino-2-methyl-5-diphosphooxymethylpyrimidine.
Scientific Research Applications
Biosynthesis and Biochemical Roles
- Biosynthesis of Thiamine: The compound is involved in the biosynthesis of thiamine (vitamin B1), as indicated by a study showing that 4-amino-5-hydroxymethylpyrimidine, a closely related compound, is incorporated into thiamine by microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae (White, 1981).
Structural and Analytical Chemistry
- Crystal Structure and Molecular Studies: Research has explored the structural aspects of pyrimidine derivatives, including studies on their crystal structures, molecular dipole moments, and conformational analyses (Litońska et al., 1979); (Trilleras et al., 2009).
Synthesis of Derivatives and Analogs
- Antiviral and Antimicrobial Compounds: Several studies have focused on synthesizing pyrimidine analogs with potential antiviral and antimicrobial activities. This includes the synthesis of compounds with modified pyrimidine rings and their biological evaluation against various pathogens (Saxena et al., 1990); (Hocková et al., 2003).
Biological and Medicinal Chemistry Research
- Cancer Research: The exploration of pyrimidine derivatives in cancer research is ongoing, with studies investigating their cytotoxic properties against normal and cancer cell lines. This includes research on the bioactivities of pyrimidine and its derivatives in relation to their potential as anticancer agents (Stolarczyk et al., 2021).
Thiamine Biosynthesis Enzymology
- Thiamine Pyrophosphate Synthesis: The enzyme THI1 from Arabidopsis thaliana, crucial for thiamine pyrophosphate synthesis, binds to a pyrimidine derivative during thiazole biosynthesis, demonstrating the integral role of pyrimidine derivatives in enzymatic processes (Godoi et al., 2006).
Miscellaneous Applications
- Organic Synthesis and Chemical Modifications: Research also includes the synthesis of various pyrimidine derivatives for potential applications in organic chemistry, pharmaceuticals, and material science. This encompasses a broad range of chemical modifications and analyses (Masevičius et al., 2012); (Raugei et al., 1981).
properties
Product Name |
4-Amino-2-methyl-5-(diphosphooxymethyl)pyrimidine |
|---|---|
Molecular Formula |
C6H8N3O7P2-3 |
Molecular Weight |
296.09 g/mol |
IUPAC Name |
[(4-amino-2-methylpyrimidin-5-yl)methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C6H11N3O7P2/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12)/p-3 |
InChI Key |
AGQJQCFEPUVXNK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NC=C(C(=N1)N)COP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



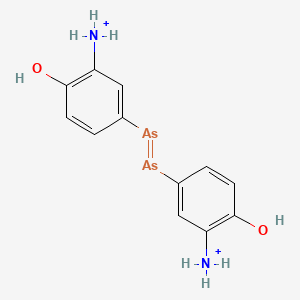
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
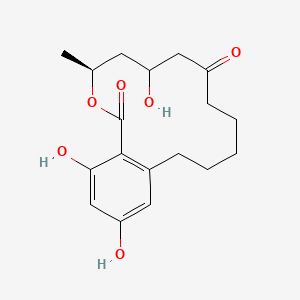

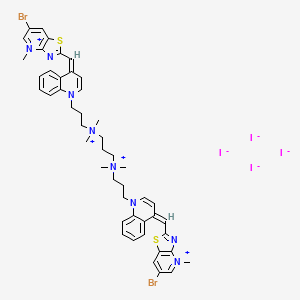
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
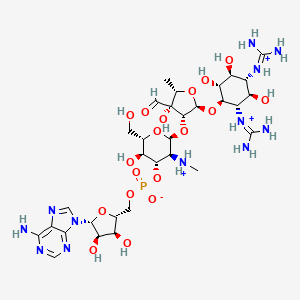

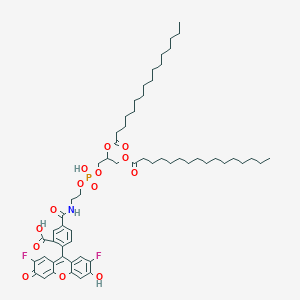
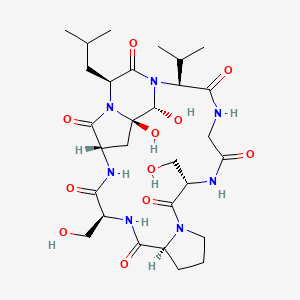
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
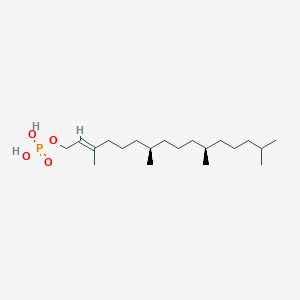
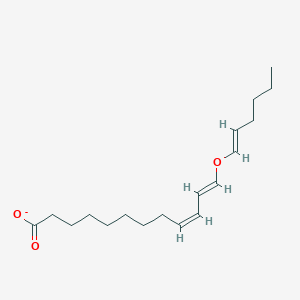
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)